An In-depth Technical Guide on (5-Chlorothiazol-2-YL)methanamine: Structure, Properties, and Synthesis
An In-depth Technical Guide on (5-Chlorothiazol-2-YL)methanamine: Structure, Properties, and Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties and structure of (5-Chlorothiazol-2-YL)methanamine. Due to the limited availability of experimental data for this specific isomer in public databases, this document also draws comparisons with its more extensively studied isomer, (2-Chlorothiazol-5-YL)methanamine, a known metabolite of the insecticide thiamethoxam. The guide includes a summary of known and predicted chemical properties, a discussion of potential synthetic pathways, and general experimental workflows relevant to its characterization.
Introduction and Isomeric Distinction
(5-Chlorothiazol-2-YL)methanamine is a heterocyclic amine containing a chlorothiazole scaffold. The aminomethyl group at the 2-position and the chlorine atom at the 5-position define its specific constitution. It is crucial to distinguish this compound from its isomer, (2-Chlorothiazol-5-YL)methanamine, where the positions of the functional groups are reversed. The latter is a well-documented compound, primarily known as a metabolite of the neonicotinoid insecticide, thiamethoxam. The search for data on (5-Chlorothiazol-2-YL)methanamine is often confounded by the prevalence of information on this more common isomer. This guide will focus on the requested (5-Chlorothiazol-2-YL)methanamine while using data from its isomer for comparative purposes where appropriate and clearly indicated.
Chemical Structure and Identification
The chemical structure of (5-Chlorothiazol-2-YL)methanamine is characterized by a central thiazole ring. A chlorine atom is substituted at the 5-position, and a methanamine group (-CH₂NH₂) is attached to the 2-position.
Structure:
Chemical Identifiers
While specific experimental data is scarce, the following identifiers can be assigned to (5-Chlorothiazol-2-YL)methanamine and its hydrochloride salt.
| Identifier | Value | Source |
| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanamine | - |
| CAS Number (HCl Salt) | 1187932-87-1 | [1][2] |
| Molecular Formula (Free Base) | C₄H₅ClN₂S | - |
| Molecular Weight (Free Base) | 148.61 g/mol | - |
| Molecular Formula (HCl Salt) | C₄H₆Cl₂N₂S | - |
| Molecular Weight (HCl Salt) | 185.08 g/mol | [2] |
| InChI (Free Base) | InChI=1S/C4H5ClN2S/c5-3-2-7-4(1-6)8-3/h2H,1,6H2 | - |
| InChIKey (Free Base) | UYPOKAOPBHGBLR-UHFFFAOYSA-N | [1] |
| SMILES (Free Base) | C1=C(Cl)SC(=N1)CN | - |
Physicochemical Properties
Properties of (5-Chlorothiazol-2-YL)methanamine Hydrochloride
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | Refrigerator | [1] |
Physicochemical Properties of the Isomer: (2-Chlorothiazol-5-YL)methanamine
The following table summarizes the known and predicted properties of the more common isomer, (2-Chlorothiazol-5-YL)methanamine, for reference.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂S | [] |
| Molecular Weight | 148.61 g/mol | [] |
| Appearance | Colorless to Yellow Oily Matter | [] |
| Melting Point | 121°C | [] |
| Boiling Point (Predicted) | 274.7 ± 32.0°C | [] |
| Density (Predicted) | 1.427 ± 0.06 g/cm³ | [] |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | [] |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of (5-Chlorothiazol-2-YL)methanamine is not described in readily accessible literature. However, a plausible synthetic route can be proposed based on established thiazole chemistry.
Proposed Synthetic Pathway
A potential synthesis could start from 2-amino-5-chlorothiazole. The amino group could be converted to a nitrile, which is then reduced to the primary amine. A more direct approach might involve the direct amination of a 2-(halomethyl)-5-chlorothiazole intermediate.
Below is a conceptual workflow for the synthesis and characterization of a novel research chemical like (5-Chlorothiazol-2-YL)methanamine.
Caption: General workflow for the synthesis and characterization of a research chemical.
General Experimental Protocol for Reduction of a Nitrile
This is a generalized protocol and would require optimization for the specific substrate.
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of the reducing agent (e.g., lithium aluminum hydride) in an anhydrous etheral solvent (e.g., THF or diethyl ether).
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Addition of Reactant: The nitrile intermediate (e.g., 5-chloro-2-cyanothiazole), dissolved in the same anhydrous solvent, is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C).
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for a specified period to ensure complete reaction. The progress of the reaction should be monitored by a suitable technique (e.g., Thin Layer Chromatography).
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Quenching: The reaction is carefully quenched by the sequential, dropwise addition of water, followed by an aqueous solution of sodium hydroxide, and then more water, while cooling in an ice bath.
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Work-up: The resulting precipitate is filtered off and washed with the etheral solvent. The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, MS) for (5-Chlorothiazol-2-YL)methanamine has been found in the public domain. For novel compound characterization, the following spectral features would be anticipated:
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¹H NMR: A singlet for the thiazole ring proton, a singlet for the methylene (-CH₂) protons, and a broad singlet for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronegativity of the adjacent atoms and the aromaticity of the thiazole ring.
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¹³C NMR: Resonances for the three distinct carbon atoms of the chlorothiazole ring and a signal for the methylene carbon.
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IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching, and C=N and C=C stretching vibrations of the thiazole ring.
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Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of chlorine and sulfur.
Applications in Drug Development
While there is no specific information on the use of (5-Chlorothiazol-2-YL)methanamine in drug development, the aminothiazole scaffold is a "privileged structure" in medicinal chemistry. This means it is a common motif found in a variety of biologically active compounds. Therefore, (5-Chlorothiazol-2-YL)methanamine could serve as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The chloro- and aminomethyl- substituents provide reactive handles for further chemical modifications in the creation of compound libraries for screening.
Safety and Handling
The safety data for (5-Chlorothiazol-2-YL)methanamine hydrochloride indicates that it should be handled with care.
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Signal Word: Warning[1]
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Hazard Statements:
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Precautionary Statements: Standard precautions for handling chemical reagents should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area.
For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
(5-Chlorothiazol-2-YL)methanamine is a chemical compound for which there is a significant lack of publicly available experimental data. This guide has provided its known identifiers and has outlined its chemical structure. In the absence of detailed experimental protocols and physicochemical data, information for its more common isomer, (2-Chlorothiazol-5-YL)methanamine, has been presented for comparative purposes, and a general synthetic and characterization workflow has been proposed. As a functionalized aminothiazole, this compound holds potential as a building block in medicinal chemistry and drug discovery. Further research is required to fully characterize its properties and explore its applications.
